molecular formula C13H15ClO4 B2931766 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 790271-12-4

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No. B2931766
CAS RN: 790271-12-4
M. Wt: 270.71
InChI Key: XYDJPUHQOUOTHP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring. The phenyl ring is substituted with a chloro group at the 3-position, a methoxy group at the 5-position, and a propoxy group at the 4-position .

Scientific Research Applications

Hydrogen-Bonded Chains and Networks

The compound has been structurally analyzed for its potential to form hydrogen-bonded chains and networks, which are crucial for understanding the crystal packing and molecular interactions within various compounds. For example, studies on related compounds such as (E)-4-methoxycinnamic acid have shown that molecules can be linked into chains of rings through paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions, resulting in a three-dimensional network structure (Yang et al., 2006).

Spectroscopy and DFT Analysis

Detailed spectroscopic methods and quantum chemical calculations, such as X-ray crystallography, FT-IR, NMR, and DFT (Density Functional Theory), have been employed to characterize related compounds. These methods help in understanding the molecular structure, vibrational modes, and electronic properties, providing insights into the behavior of such compounds under various conditions (Venkatesan et al., 2016).

Polyphenol Studies

Research into polyphenols like chlorogenic acid, a compound structurally related to the title compound, has revealed significant interest due to their potential biomedical applications. Studies have focused on thermal transformations and the formation of derivatives in alcoholic solutions, expanding the understanding of these compounds' stability and reactivity under various conditions (Dawidowicz & Typek, 2015).

Reactive Oxygen Species Detection

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the application of related compounds in biological and chemical studies. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, and differentiate specific species, indicating the compound's potential in scientific research involving oxidative stress and its biological implications (Setsukinai et al., 2003).

Liquid-Crystalline Complexes and Polymer Synthesis

The synthesis and characterization of polymerizable benzoic acid derivatives, including studies on liquid-crystalline complexes, underline the importance of such compounds in developing advanced materials. These research efforts delve into the fixation of multilayered structures and the effects of nanopillars on the removal of specific molecules from polymers, showcasing the potential for creating novel materials with unique properties (Kishikawa et al., 2008).

properties

IUPAC Name

(E)-3-(3-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJPUHQOUOTHP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

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